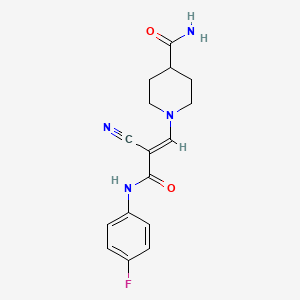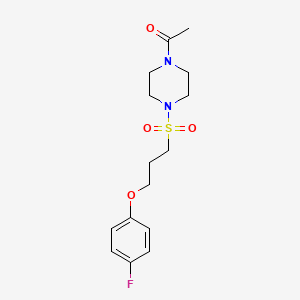![molecular formula C14H20ClN3O B2904035 Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1185403-96-6](/img/structure/B2904035.png)
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity . They are known to induce apoptosis in cancer cells, with caspase 3 being a significant therapeutic target .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that is regulated by caspases, a family of cysteine proteases . The activation of caspase 3, an effector caspase, leads to the irreversible execution of cell death .
Biochemical Pathways
It’s known that the activation of caspase 3, a key player in apoptosis, can lead to the cleavage of specific cellular proteins, resulting in cell death .
Result of Action
1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells , which could potentially lead to the reduction of tumor growth.
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKLDOSQAQNLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2903955.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2903956.png)

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)



![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2903968.png)


![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
